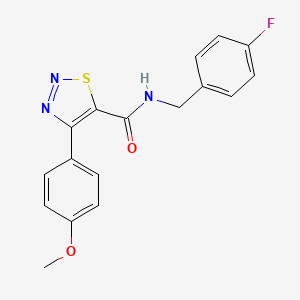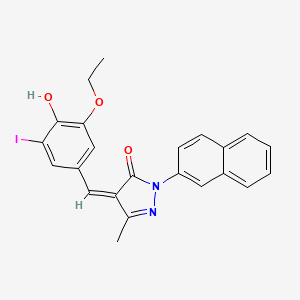![molecular formula C24H24N2O5S B6104278 3-[(4-methylphenyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate](/img/structure/B6104278.png)
3-[(4-methylphenyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-methylphenyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate is a chemical compound that is widely used in scientific research. It is also known as MPPB and has a molecular formula of C26H27N2O5S. This compound is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).
Mecanismo De Acción
The mechanism of action of 3-[(4-methylphenyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate involves the inhibition of PDE4, an enzyme that hydrolyzes cAMP. By inhibiting PDE4, this compound increases the intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to a reduction in pro-inflammatory cytokine production and an increase in anti-inflammatory cytokine production, resulting in the suppression of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of PDE4, increased levels of cAMP, activation of PKA, and suppression of inflammation. This compound has been shown to reduce airway inflammation and hyperresponsiveness in animal models of asthma and COPD. It has also been shown to reduce skin inflammation and improve psoriasis symptoms in human clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(4-methylphenyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate in lab experiments include its potency, selectivity, and well-established mechanism of action. However, this compound may have limitations in terms of its solubility, stability, and potential off-target effects. It is important to carefully control for these factors when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research involving 3-[(4-methylphenyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate. One direction is to investigate its potential therapeutic applications in the treatment of depression, anxiety, and Alzheimer's disease. Another direction is to explore its potential as a tool for studying the role of PDE4 in various biological processes. Additionally, future research could focus on developing more potent and selective PDE4 inhibitors based on the structure of this compound.
Métodos De Síntesis
The synthesis of 3-[(4-methylphenyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate involves the reaction of 3-aminophenyl 3-(4-morpholinylsulfonyl)benzoate with 4-methylphenyl isocyanate. The reaction is catalyzed by a base such as triethylamine and is carried out in an organic solvent such as dichloromethane. The product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
3-[(4-methylphenyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate is widely used in scientific research as a tool to study the role of PDE4 in various biological processes. This compound has been shown to be effective in treating a variety of inflammatory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. It has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and Alzheimer's disease.
Propiedades
IUPAC Name |
[3-(4-methylanilino)phenyl] 3-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-18-8-10-20(11-9-18)25-21-5-3-6-22(17-21)31-24(27)19-4-2-7-23(16-19)32(28,29)26-12-14-30-15-13-26/h2-11,16-17,25H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXFMRLSMLQADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cyclopropylacetyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6104196.png)

![1-(4-fluorobenzyl)-3-hydroxy-3-{[(imidazo[1,2-a]pyridin-3-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6104230.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6104242.png)
![2-[4-[(5-methyl-2-furyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6104249.png)
![3-{2-[4-(2-methoxyethyl)-1-piperazinyl]-2-oxoethyl}-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B6104252.png)
![3-(2-fluorophenyl)-5-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6104253.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B6104260.png)
![1-(2-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6104266.png)
![1,1'-[(4,6-dimethoxy-1,3-phenylene)disulfonyl]bis-1,2,3,4-tetrahydroquinoline](/img/structure/B6104273.png)
![N-(2,6-dimethylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6104286.png)
![N-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B6104301.png)
![(3S*)-4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,3-dimethyl-2-piperazinone](/img/structure/B6104307.png)
